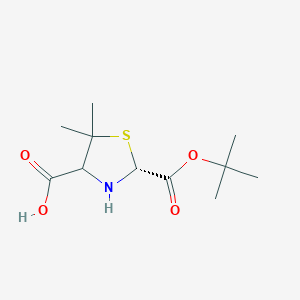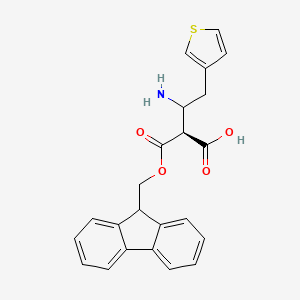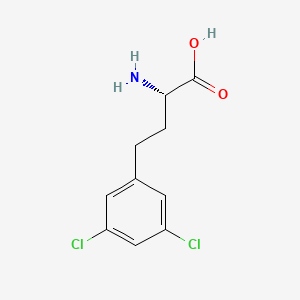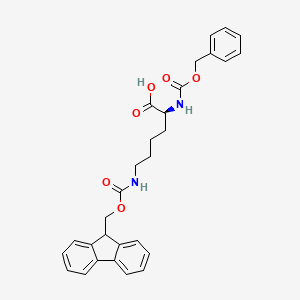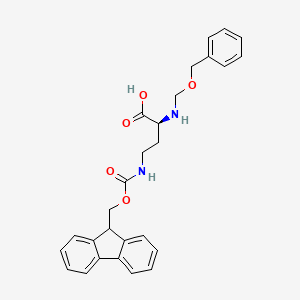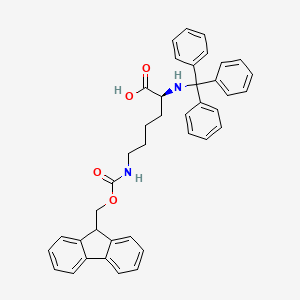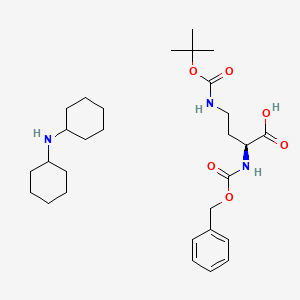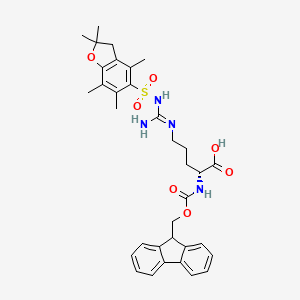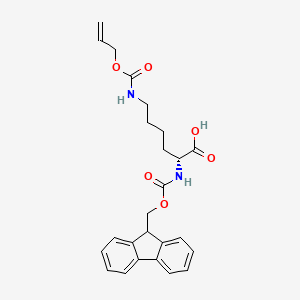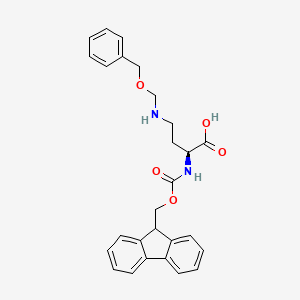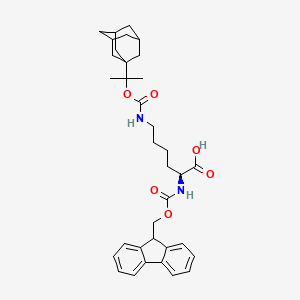
Fmoc-Lys(Adpoc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(9-fluorenylmethoxycarbonyl)-N-(2,4-dinitrophenyl)-L-lysine is a derivative of lysine, an essential amino acid. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The fluorenylmethoxycarbonyl group is a widely used protective group in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-fluorenylmethoxycarbonyl)-N-(2,4-dinitrophenyl)-L-lysine typically involves the following steps:
Protection of the Lysine Amino Group: The amino group of lysine is protected using the fluorenylmethoxycarbonyl group. This is achieved by reacting lysine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the 2,4-Dinitrophenyl Group: The epsilon amino group of lysine is then reacted with 2,4-dinitrophenyl chloride to introduce the 2,4-dinitrophenyl group.
Industrial Production Methods
Industrial production of N-(9-fluorenylmethoxycarbonyl)-N-(2,4-dinitrophenyl)-L-lysine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(9-fluorenylmethoxycarbonyl)-N-(2,4-dinitrophenyl)-L-lysine undergoes several types of chemical reactions:
Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed using piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can then participate in peptide bond formation with other amino acids.
Common Reagents and Conditions
Piperidine: Used for the removal of the fluorenylmethoxycarbonyl group.
Carbodiimides: Commonly used as coupling reagents in peptide synthesis.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, which can be used for various biological and chemical applications.
Scientific Research Applications
N-(9-fluorenylmethoxycarbonyl)-N-(2,4-dinitrophenyl)-L-lysine has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides for research in biochemistry and molecular biology.
Drug Development: Peptides synthesized using this compound can be used in the development of new drugs.
Biomaterials: It is used in the development of biomaterials for tissue engineering and regenerative medicine.
Mechanism of Action
The mechanism of action of N-(9-fluorenylmethoxycarbonyl)-N-(2,4-dinitrophenyl)-L-lysine involves the protection and deprotection of amino groups during peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. The 2,4-dinitrophenyl group provides additional protection and can be removed under specific conditions to reveal the free amino group.
Comparison with Similar Compounds
Similar Compounds
N-(9-fluorenylmethoxycarbonyl)-L-lysine: Similar in structure but lacks the 2,4-dinitrophenyl group.
N-(tert-butoxycarbonyl)-L-lysine: Uses a different protective group (tert-butoxycarbonyl) instead of fluorenylmethoxycarbonyl.
Uniqueness
N-(9-fluorenylmethoxycarbonyl)-N-(2,4-dinitrophenyl)-L-lysine is unique due to the presence of both the fluorenylmethoxycarbonyl and 2,4-dinitrophenyl groups, which provide dual protection during peptide synthesis. This dual protection allows for greater control and selectivity in the synthesis of complex peptides.
Properties
IUPAC Name |
(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N2O6/c1-34(2,35-18-22-15-23(19-35)17-24(16-22)20-35)43-32(40)36-14-8-7-13-30(31(38)39)37-33(41)42-21-29-27-11-5-3-9-25(27)26-10-4-6-12-28(26)29/h3-6,9-12,22-24,29-30H,7-8,13-21H2,1-2H3,(H,36,40)(H,37,41)(H,38,39)/t22?,23?,24?,30-,35?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRNQHZMNQDGPI-DVAIHDFDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
